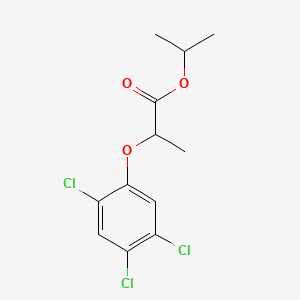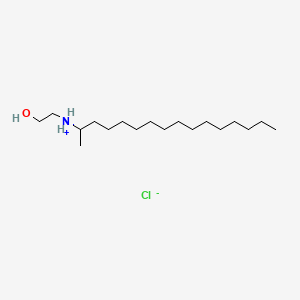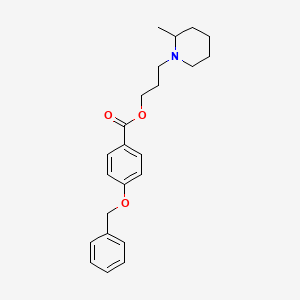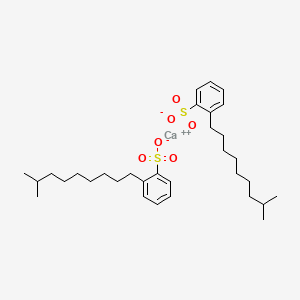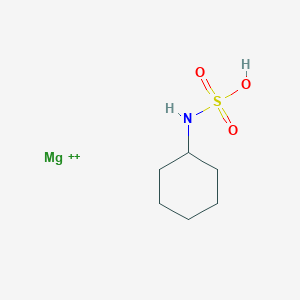
Cyclamate magnesium dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclamate magnesium dihydrate is a compound formed by the combination of cyclamic acid and magnesium, with two molecules of water of crystallization. Cyclamate is an artificial sweetener that is 30-50 times sweeter than sucrose. It is often used in combination with other artificial sweeteners to mask off-tastes. This compound is used in various applications due to its stability and solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclamate magnesium dihydrate can be synthesized by reacting cyclamic acid with magnesium hydroxide in an aqueous medium. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the reactants. The resulting solution is then cooled to precipitate the dihydrate form of the compound .
Industrial Production Methods
In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves the controlled addition of magnesium hydroxide to a solution of cyclamic acid, followed by crystallization and drying to obtain the dihydrate form. The purity and quality of the final product are ensured through various purification and quality control steps .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclamate magnesium dihydrate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into cyclamic acid and magnesium ions.
Substitution: It can participate in substitution reactions where the cyclamate ion is replaced by other anions or cations.
Complexation: The magnesium ion can form complexes with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Hydrolysis: Water and mild acidic or basic conditions.
Substitution: Various anions or cations under controlled conditions.
Complexation: Ligands such as ethylenediaminetetraacetic acid (EDTA) under neutral or slightly basic conditions.
Major Products Formed
Hydrolysis: Cyclamic acid and magnesium ions.
Substitution: New salts with different anions or cations.
Complexation: Magnesium-ligand complexes.
Applications De Recherche Scientifique
Cyclamate magnesium dihydrate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the determination of magnesium and cyclamate ions.
Biology: Studied for its effects on metabolic pathways and enzyme activities.
Medicine: Investigated for its potential use as a sweetener in diabetic-friendly formulations.
Industry: Utilized in the food and beverage industry as a stable and soluble sweetener
Mécanisme D'action
The mechanism of action of cyclamate magnesium dihydrate involves the interaction of cyclamate ions with taste receptors, producing a sweet taste. The magnesium ions play a role in stabilizing the compound and enhancing its solubility. The molecular targets include taste receptors on the tongue, and the pathways involved are related to taste perception and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium cyclamate: Another salt of cyclamic acid, commonly used as a sweetener.
Calcium cyclamate: Similar to magnesium cyclamate but with calcium ions.
Magnesium stearate: A different magnesium compound used as a lubricant in pharmaceutical formulations
Uniqueness
Cyclamate magnesium dihydrate is unique due to its combination of sweetness and stability. Unlike sodium and calcium cyclamates, it provides the added benefits of magnesium, which is essential for various biological functions. Its stability and solubility make it a preferred choice in certain applications .
Propriétés
Numéro CAS |
7757-85-9 |
|---|---|
Formule moléculaire |
C6H13MgNO3S+2 |
Poids moléculaire |
203.55 g/mol |
Nom IUPAC |
magnesium;cyclohexylsulfamic acid |
InChI |
InChI=1S/C6H13NO3S.Mg/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+2 |
Clé InChI |
CFTUWMFDKZOCIO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NS(=O)(=O)O.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




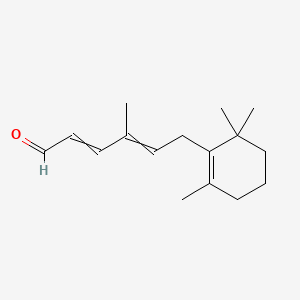
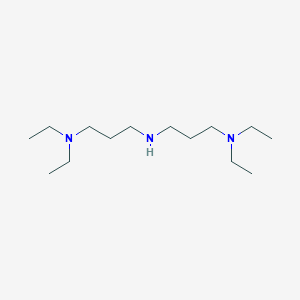
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
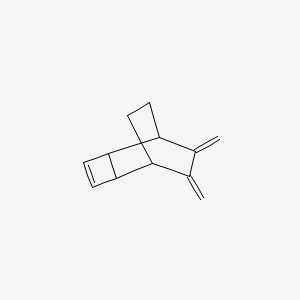
![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)
![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)

